Fluorescence Quantum Yield: N-Methylimidazole Derivative Demonstrates Tunable Emission in the Phenylene-Linked Bis-Imidazole Series
In the disubstituted phenylene-linked bis-imidazole series, fluorescence quantum yields (Φf) in acetonitrile span a wide range, from 0.27 (for derivative 3d) to 0.96 (for derivative 3e), with the compound's specific N-methylimidazole and spacer combination dictating its precise Φf value [1]. This tunability, governed by substituent and solvent effects, is absent in saturated 4,5-dihydro-imidazole analogs (CAS 80498-67-5) which lack the aromatic imidazole ring required for efficient emission [2].
| Evidence Dimension | Fluorescence quantum yield (Φf) in MeCN |
|---|---|
| Target Compound Data | Φf = 0.27–0.96 (range for compound series 3a–3f; exact value for target compound to be confirmed) |
| Comparator Or Baseline | 4,5-Dihydro-imidazole analog (CAS 80498-67-5): non-fluorescent due to loss of aromatic conjugation |
| Quantified Difference | Φf difference > 0.96 versus non-fluorescent comparator |
| Conditions | MeCN solution, room temperature, excitation at absorption maximum |
Why This Matters
Procurement for fluorescence-based applications requires the aromatic N-methylimidazole moiety; the dihydro analog is optically silent and cannot serve as a drop-in replacement.
- [1] Song, G.-L., Zhu, H.-J., Chen, L., Liu, S., Luo, Z.-H. (2010) Novel Disubstituted Phenylene-Linked Bis-imidazole Derivatives: Facile Synthesis and Optical Properties. Helvetica Chimica Acta, 93(12), 2397-2405. View Source
- [2] CAS 80498-67-5: 1H-Imidazole, 2,2'-(1,5-pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-. Chemical structure and properties. View Source
